
鲁弗洛沙星
描述
鲁弗洛沙星是一种氟喹诺酮类抗生素,以其广谱抗菌活性而闻名。它对革兰氏阳性菌和革兰氏阴性菌均有效。 鲁弗洛沙星主要用于治疗呼吸道感染和无并发症的膀胱炎 .
科学研究应用
鲁弗洛沙星已广泛研究其在以下方面的应用:
化学: 用作研究氟喹诺酮合成和修饰的模型化合物。
生物学: 研究其对细菌DNA旋转酶和拓扑异构酶IV酶的影响。
医学: 应用于治疗呼吸道感染、膀胱炎和其他细菌感染。
工业: 用于开发新的抗菌剂和感染成像
作用机制
鲁弗洛沙星通过抑制细菌DNA旋转酶和拓扑异构酶IV酶发挥抗菌作用。这些酶对DNA复制、转录和修复至关重要。 通过抑制这些酶,鲁弗洛沙星阻止细菌细胞分裂并导致细胞死亡 .
生化分析
Biochemical Properties
Rufloxacin plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are responsible for supercoiling and uncoiling DNA, which is essential for DNA replication and transcription. By binding to these enzymes, Rufloxacin prevents the replication of bacterial DNA, leading to cell death. Rufloxacin interacts with various biomolecules, including bacterial DNA, proteins involved in DNA replication, and enzymes responsible for maintaining DNA topology .
Cellular Effects
Rufloxacin affects various types of cells and cellular processes. In bacterial cells, it inhibits DNA replication and transcription, leading to cell death. In eukaryotic cells, Rufloxacin can induce photosensitization, causing DNA damage through the generation of reactive oxygen species such as hydrogen peroxide and formaldehyde. This phototoxicity has been observed in yeast cells and human fibroblasts, where Rufloxacin causes DNA fragmentation and oxidative stress .
Molecular Mechanism
At the molecular level, Rufloxacin exerts its effects by binding to bacterial DNA gyrase and topoisomerase IV, forming a complex that prevents the enzymes from functioning correctly. This inhibition leads to the accumulation of double-strand breaks in bacterial DNA, ultimately causing cell death. Additionally, Rufloxacin can act as a photosensitizer, generating reactive oxygen species upon exposure to light, which further damages DNA and other cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Rufloxacin can change over time. Rufloxacin has a long half-life, allowing it to maintain antibacterial activity even after discontinuation of treatment. Studies have shown that Rufloxacin can cause long-term DNA damage and oxidative stress in cells exposed to light. The stability and degradation of Rufloxacin in laboratory settings depend on factors such as light exposure and the presence of reactive oxygen species .
Dosage Effects in Animal Models
The effects of Rufloxacin vary with different dosages in animal models. In mice and guinea pigs, Rufloxacin has shown weak activity against Mycobacterium tuberculosis infections. Higher doses of Rufloxacin can lead to increased neuroexcitatory activities and potential toxic effects. The therapeutic efficacy of Rufloxacin can be influenced by the dosage and the specific animal model used in the study .
Metabolic Pathways
Rufloxacin is involved in various metabolic pathways, including its interaction with enzymes responsible for drug metabolism. Rufloxacin can inhibit or enhance the activity of certain enzymes, affecting the metabolism of other drugs. For example, Rufloxacin can increase the therapeutic efficacy of acarbose and acetohexamide by inhibiting their metabolism. Additionally, Rufloxacin can interact with cytochrome P450 enzymes, influencing its own metabolism and that of other drugs .
Transport and Distribution
Rufloxacin is transported and distributed within cells and tissues through various mechanisms. It can penetrate tissues effectively, achieving high concentrations in inflammatory exudates. The distribution of Rufloxacin is influenced by its binding to plasma proteins and its ability to cross cellular membranes. Rufloxacin’s transport and distribution are essential for its antibacterial activity and therapeutic efficacy .
Subcellular Localization
The subcellular localization of Rufloxacin is crucial for its activity and function. Rufloxacin can localize to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects on DNA and other cellular components. The localization of Rufloxacin is influenced by targeting signals and post-translational modifications that direct it to specific organelles. Understanding the subcellular localization of Rufloxacin can provide insights into its mechanism of action and potential side effects .
准备方法
鲁弗洛沙星通过多步合成过程合成,包括喹诺酮二硫化物的还原、在碱性介质中进行环化以及所得酯的水解。 制备盐酸鲁弗洛沙星最便捷的方法是从2,3,5-三氟-4-(4-甲基-1-哌嗪基)苯甲酰乙酸乙酯开始的一锅合成 .
化学反应分析
相似化合物的比较
鲁弗洛沙星与其他氟喹诺酮类药物如环丙沙星、氧氟沙星和左氧氟沙星进行比较。虽然所有这些化合物都具有相似的作用机制,但鲁弗洛沙星因其独特的化学结构而独一无二,这赋予了其独特的药代动力学和药效学特性。类似的化合物包括:
- 环丙沙星
- 氧氟沙星
- 左氧氟沙星
- 诺氟沙星 .
属性
IUPAC Name |
7-fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S/c1-19-2-4-20(5-3-19)14-12(18)8-10-13-16(14)25-7-6-21(13)9-11(15(10)22)17(23)24/h8-9H,2-7H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCJBUHJQLFDSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C4=C2SCCN4C=C(C3=O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
106017-08-7 (monohydrochloride) | |
| Record name | Rufloxacin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101363104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6048412 | |
| Record name | Rufloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101363-10-4 | |
| Record name | Rufloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101363-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rufloxacin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101363104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rufloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13772 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rufloxacin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759835 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rufloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.0,5,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RUFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y521XM2900 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Rufloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042009 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



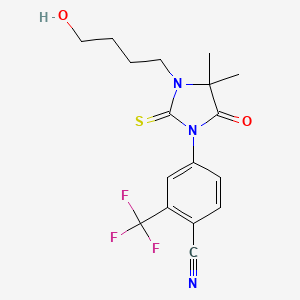
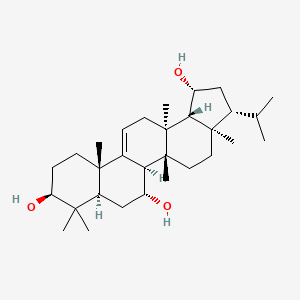

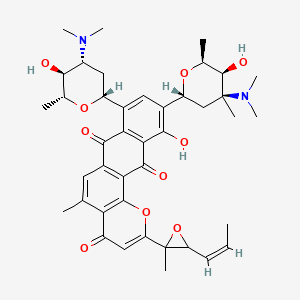

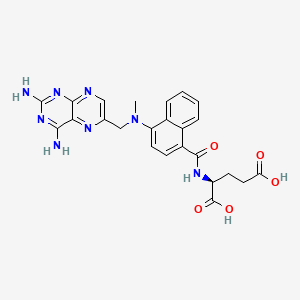
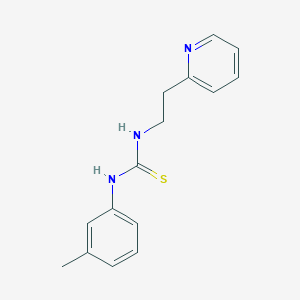



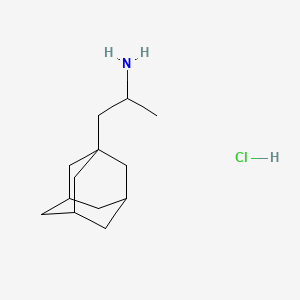

![N-[4-[2-(3,5-dioxo-1,2-diphenyl-pyrazolidin-4-ylidene)hydrazinyl]phenyl]sulfonyl-4-propan-2-yloxy-benzamide](/img/structure/B1680209.png)
